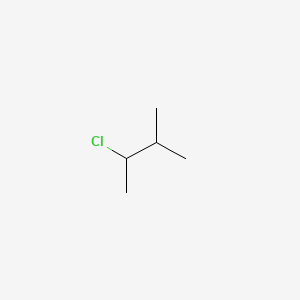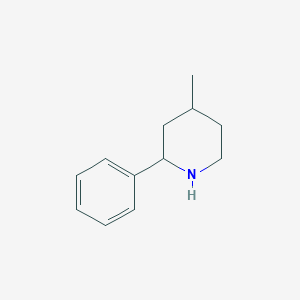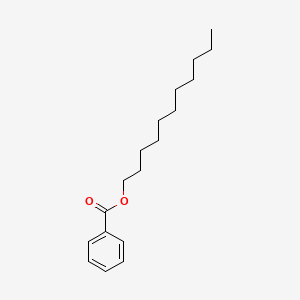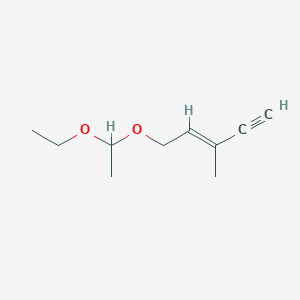
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne
Übersicht
Beschreibung
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne, also known as EEEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEEM is a highly reactive alkyne that can be used in the synthesis of various organic compounds.
Wirkmechanismus
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is a highly reactive alkyne that can undergo various chemical reactions. It can undergo cycloaddition reactions with various dienes and alkynes, resulting in the formation of cyclic compounds. This compound can also undergo nucleophilic addition reactions with various nucleophiles, including amines and alcohols. The mechanism of action of this compound is highly dependent on the reaction conditions and the nature of the reactants.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can inhibit the growth of cancer cells in vitro. It has also been shown to have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has several advantages for lab experiments. It is a highly reactive alkyne that can undergo various chemical reactions, making it a versatile building block for organic synthesis. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound is highly reactive and can be hazardous if not handled properly. It also has limited stability, making it challenging to store for extended periods.
Zukünftige Richtungen
There are several future directions for research on (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne. One area of research is the development of new catalysts and ligands for organic reactions. Another area of research is the synthesis of new organic compounds using this compound as a building block. Further studies are also needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine and agriculture.
In conclusion, this compound is a highly reactive alkyne that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile building block for organic synthesis and has potential applications in medicine and agriculture. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Wissenschaftliche Forschungsanwendungen
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used in the development of new catalysts and ligands for organic reactions.
Eigenschaften
IUPAC Name |
(E)-5-(1-ethoxyethoxy)-3-methylpent-3-en-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-9(3)7-8-12-10(4)11-6-2/h1,7,10H,6,8H2,2-4H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZVLCJKKJLNN-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC=C(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)OC/C=C(\C)/C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





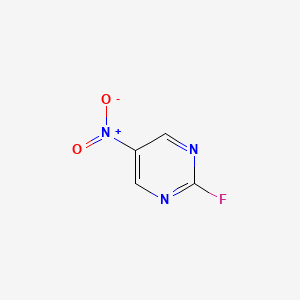

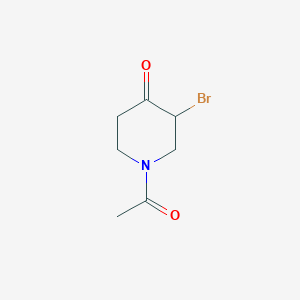
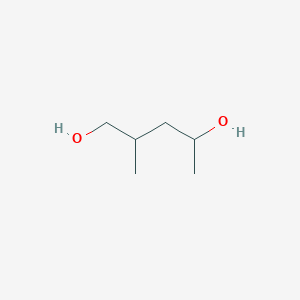

![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)


